molecular formula C14H14FN3 B8109583 4-(4-Fluorophenyl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine

4-(4-Fluorophenyl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine

Cat. No.: B8109583
M. Wt: 243.28 g/mol
InChI Key: VTSBXQGSPIHHIE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorophenyl group attached to a pyrimidoazepine ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing the fluorophenyl group and appropriate pyrimidoazepine precursors. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Fluorophenyl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine may be studied for its interactions with biological macromolecules, such as enzymes and receptors. Its potential as a lead compound in drug discovery is also of interest.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of various diseases.

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid: This compound shares the fluorophenyl group but has a different core structure.

  • 4-(4-Fluorophenyl)piperazine: Another fluorophenyl-containing compound with a piperazine ring.

  • 4-Fluorophenibut: A GABA B receptor agonist with a similar fluorophenyl group.

Uniqueness: 4-(4-Fluorophenyl)-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine is unique due to its pyrimidoazepine structure, which differentiates it from other fluorophenyl-containing compounds

Properties

IUPAC Name

4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3/c15-11-3-1-10(2-4-11)14-12-5-7-16-8-6-13(12)17-9-18-14/h1-4,9,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSBXQGSPIHHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NC=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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